molecular formula C11H14BrNO B8497884 N-(4-Bromo-2-ethyl-benzyl)-acetamide

N-(4-Bromo-2-ethyl-benzyl)-acetamide

Cat. No.: B8497884
M. Wt: 256.14 g/mol
InChI Key: LLKGXPUWTNJSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromo-2-ethyl-benzyl)-acetamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-[(4-bromo-2-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C11H14BrNO/c1-3-9-6-11(12)5-4-10(9)7-13-8(2)14/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI Key

LLKGXPUWTNJSAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CNC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-bromo-2-ethyl-benzylamine (700 mg, 3.3 mmol) and triethylamine (600 μL, 4.3 mmol) in dichloromethane (5 mL) at room temperature was added acetyl chloride (310 μL, 4.5 mmol). The solution was stirred for 1 h, diluted in water and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, then saturated sodium chloride, dried (Na2SO4), filtered, and concentrated in vacuo to an off-white solid (820 mg, 97%). 1H NMR (300 MHz, CDCl3): δ 1.20 (t, J=7.54 Hz, 3 H) 2.00 (s, 3 H) 2.62 (q, J=7.54 Hz, 2 H) 4.38 (d, J=5.46 Hz, 2 H) 5.59 (s, 1 H) 7.09 (d, J=8.10 Hz, 1 H) 7.26–7.31 (m, 1 H) 7.34 (d, J=1.88 Hz, 1 H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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